N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)prop-2-enamide
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Overview
Description
N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)prop-2-enamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrazine core, which is a fused heterocyclic system containing both pyrazole and pyrazine rings. This unique structure contributes to its chemical reactivity and biological properties.
Preparation Methods
The synthesis of N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)prop-2-enamide typically involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO to obtain the desired pyrazolo[1,5-a]pyrazine derivative .
Chemical Reactions Analysis
N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace a leaving group.
Cyclization: Intramolecular cyclization reactions can form additional fused ring systems, enhancing the compound’s structural complexity.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit viral replication by targeting viral enzymes or proteins essential for the virus’s life cycle . Additionally, its anticancer activity may involve the inhibition of key signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)prop-2-enamide can be compared with other pyrazolo[1,5-a]pyrazine derivatives and related compounds:
6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazine: Similar in structure but may have different substituents, leading to variations in biological activity.
6,7-Dihydro-4H-triazolo[1,5-a]pyrazine: Contains a triazole ring instead of a pyrazole ring, which can alter its chemical reactivity and biological properties.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyrazine ring, resulting in different pharmacological profiles.
Properties
IUPAC Name |
N-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-2-11(16)12-5-6-14-7-8-15-10(9-14)3-4-13-15/h2-4H,1,5-9H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIARNJHJBOTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1CCN2C(=CC=N2)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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